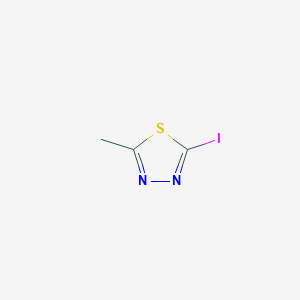

2-Iodo-5-methyl-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFINKNHAUQFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 5 Methyl 1,3,4 Thiadiazole and Its Precursors

Strategies for the De Novo Construction of the 1,3,4-Thiadiazole (B1197879) Ring System

The formation of the 1,3,4-thiadiazole ring is a foundational step in the synthesis of the target compound. Various methods have been developed, primarily involving cyclization reactions of appropriately substituted precursors.

Cyclization Approaches Utilizing Thiosemicarbazide (B42300) and its Derivatives

Thiosemicarbazide and its derivatives are versatile and widely used starting materials for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which are key precursors to 2-iodo-5-methyl-1,3,4-thiadiazole (B6261179). sbq.org.brjocpr.com The general mechanism involves the nucleophilic attack of the nitrogen atom of thiosemicarbazide on a carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

Several methods employ the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. For instance, the reaction of thiosemicarbazide with acetic acid is a direct route to 2-amino-5-methyl-1,3,4-thiadiazole (B108200). chemicalbook.com Different reagents can be used to promote this cyclization, including phosphorus oxychloride, polyphosphoric acid, and even solid-phase catalysts. jocpr.commdpi.comnih.gov One method describes the reaction of thiosemicarbazide with an appropriate carboxylic acid in the presence of phosphorus pentachloride as a catalyst in a solid-phase reaction, which offers advantages such as mild reaction conditions and high yields. google.com Another approach involves the use of choline (B1196258) chloride and urea (B33335) as a eutectic solvent, providing a high yield of 2-amino-5-methyl-1,3,4-thiadiazole. chemicalbook.com

The cyclization of acylthiosemicarbazides, formed by the reaction of thiosemicarbazide with an acyl chloride, is another common strategy. nih.gov The medium of the cyclization reaction can influence the final product; acidic conditions typically favor the formation of 1,3,4-thiadiazoles, while alkaline conditions may lead to 1,2,4-triazole (B32235) derivatives. ptfarm.pl

Table 1: Selected Cyclization Reactions for 1,3,4-Thiadiazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Thiosemicarbazide, Acetic Acid | Choline chloride, Urea, 80°C | 2-Amino-5-methyl-1,3,4-thiadiazole | 96.3 | chemicalbook.com |

| Thiosemicarbazide, Carboxylic Acid | Phosphorus Pentachloride (solid-phase) | 2-Amino-5-substituted-1,3,4-thiadiazole | >91 | google.com |

| Aromatic Carboxylic Acids, Thiosemicarbazide | POCl₃, 80-90°C | 5-Aryl-1,3,4-thiadiazole-2-amine | Not specified | mdpi.com |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazole | Not specified | nih.gov |

Novel Ring-Closing Reactions and Multicomponent Methods for Thiadiazole Formation

Recent advancements have focused on developing more efficient and diverse methods for 1,3,4-thiadiazole synthesis. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, have emerged as a powerful tool. nih.govresearchgate.net These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular structures. For example, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize thiadiazole-thiazolidinone hybrids. nih.gov

Other novel methods include the iodine-mediated oxidative C-O/C-S bond formation from the condensation of semicarbazide/thiosemicarbazide with aldehydes, which is a scalable process. organic-chemistry.org Additionally, a direct and modular synthesis of 1,3,4-thiadiazoles has been achieved by the mild action of elemental sulfur and sodium sulfide (B99878) on primary nitroalkanes and acyl hydrazines. nih.gov

Regioselective Iodination Techniques for 5-Methyl-1,3,4-thiadiazole and Related Precursors

Once the 5-methyl-1,3,4-thiadiazole core is synthesized, the next critical step is the introduction of an iodine atom at the 2-position. This requires regioselective iodination methods that specifically target the desired carbon atom.

Direct C-H Iodination Protocols and Reagent Optimization

Direct C-H iodination offers an atom-economical approach to introduce iodine onto the thiadiazole ring. However, the reactivity of the C-H bond can be a challenge, often requiring harsh conditions or specific activating groups. While molecular iodine (I₂) itself is generally not reactive enough for electron-deficient heterocycles, various reagents and catalytic systems have been developed to facilitate this transformation. acs.org

Hypervalent iodine reagents, such as iodosylarenes, (dichloroiodo)arenes, and [bis(acyloxy)iodo]arenes, have proven to be powerful oxidants for the functionalization of heterocyclic compounds. dovepress.com A combination of an iodinating agent like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a strong acid or a catalyst can enhance the electrophilicity of iodine and promote the reaction. acs.orgtcichemicals.com For instance, DIH in the presence of sulfuric acid can smoothly iodinate aromatic compounds at room temperature with high regioselectivity. tcichemicals.com

Recent research has demonstrated a novel regioselective iodination of (hetero)arenes using a mixture of bis(methanesulfonyl) peroxide and iodide. acs.org This method shows promise for the iodination of a variety of heterocycles.

Indirect Iodination Through Pre-functionalization Strategies

An alternative and often more reliable method for regioselective iodination involves the conversion of a pre-existing functional group at the 2-position into an iodine atom. A common strategy is the Sandmeyer reaction, which involves the diazotization of a primary amino group followed by displacement with iodide. organic-chemistry.org

The synthesis of this compound can be effectively achieved by first synthesizing 2-amino-5-methyl-1,3,4-thiadiazole. chemicalbook.comgoogle.com This amino group can then be converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. Subsequent treatment with an iodide source, such as potassium iodide, leads to the desired this compound. organic-chemistry.org This method provides excellent regiocontrol as the position of the iodine atom is predetermined by the position of the amino group.

Optimization of Reaction Conditions for Enhanced Efficiency and Scalability

For the cyclization step, the choice of the dehydrating agent or catalyst can significantly impact the yield and purity of the 2-amino-5-methyl-1,3,4-thiadiazole. Studies have shown that reagents like p-toluenesulfonyl chloride (p-TsCl) in combination with triethylamine (B128534) (TEA) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) can lead to high regioselectivity and yield in the formation of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide intermediates. acs.org

In the iodination step, particularly for direct C-H iodination, the choice of the iodinating reagent and any additives is critical. For example, the combination of molecular iodine with a silver salt can generate a more reactive iodinating species in situ, allowing for the iodination of less reactive substrates under milder conditions. acs.org The optimization of these parameters is crucial for developing a robust and scalable process for the synthesis of this compound.

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound is a multi-step process that begins with the synthesis of its precursor, 2-amino-5-methyl-1,3,4-thiadiazole, followed by a diazotization and iodination sequence. Mechanistic investigations have primarily focused on understanding the key steps of the 1,3,4-thiadiazole ring formation and the subsequent conversion of the amino group to an iodo group.

The synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole precursor is commonly achieved through the cyclization of thiosemicarbazide with acetic acid. This reaction is typically facilitated by dehydrating agents such as polyphosphoric acid (PPA) or strong acids like sulfuric acid. wikipedia.orgnih.gov The proposed mechanism for this acid-catalyzed cyclization involves several key steps, as outlined below.

The initial step is the acylation of the thiosemicarbazide. The nitrogen atom of the amino group in thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic acid. This is followed by a dehydration step to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the sulfur atom onto the carbonyl carbon, leading to a heterocyclic intermediate. A final dehydration step results in the formation of the aromatic 2-amino-5-methyl-1,3,4-thiadiazole ring. byjus.com

The conversion of the 2-amino-5-methyl-1,3,4-thiadiazole to this compound is accomplished via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the replacement of an amino group with a variety of substituents, including halides. wikipedia.orgbyjus.com The process involves two main stages: diazotization of the amino group and the subsequent displacement of the diazonium group by an iodide ion. organic-chemistry.orgmasterorganicchemistry.com

Diazotization is typically carried out by treating the 2-amino-5-methyl-1,3,4-thiadiazole with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). chemmethod.com The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid under acidic conditions, is attacked by the nucleophilic amino group on the thiadiazole ring. masterorganicchemistry.com This is followed by a series of proton transfers and the elimination of a water molecule to form the relatively unstable 5-methyl-1,3,4-thiadiazole-2-diazonium (B15426365) salt. masterorganicchemistry.com

The final step is the displacement of the diazonium group (–N₂⁺) by iodide (I⁻). This is generally achieved by introducing a source of iodide, such as potassium iodide (KI). organic-chemistry.orgyoutube.com The mechanism of this substitution is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org It is initiated by a single electron transfer, often catalyzed by a copper(I) salt, from the copper(I) iodide to the diazonium salt. This transfer results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with an iodide species to form the final product, this compound, and regenerates the copper(I) catalyst. wikipedia.org It is noteworthy that while copper(I) salts are common catalysts for Sandmeyer reactions, the iodination reaction can often proceed without a catalyst due to the high nucleophilicity of the iodide ion. organic-chemistry.orgyoutube.com

Reactivity and Comprehensive Chemical Transformations of 2 Iodo 5 Methyl 1,3,4 Thiadiazole

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Iodo Position

The carbon-iodine bond at the C2 position of 2-iodo-5-methyl-1,3,4-thiadiazole (B6261179) is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecules with potential biological activities.

Suzuki-Miyaura Coupling: Scope with Diverse Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position. The reaction of this compound with a range of arylboronic acids, in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate, yields the corresponding 2-aryl-5-methyl-1,3,4-thiadiazole derivatives. nih.gov

The scope of the Suzuki-Miyaura coupling is broad, accommodating a variety of substituted arylboronic acids. nih.govnih.gov Both electron-rich and electron-poor boronic acids can participate effectively in the coupling reaction. nih.gov This versatility allows for the synthesis of a diverse library of 2-aryl-5-methyl-1,3,4-thiadiazoles with different electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. A comparative study between Suzuki cross-coupling and direct C5-H arylation on the thiazole (B1198619) ring has been conducted to evaluate the efficiency of each method. researchgate.net

Below is an interactive table summarizing the Suzuki-Miyaura coupling of this compound with various boronic acids.

Sonogashira and Stille Coupling Reactions: Alkynylation and Alkenylation Strategies

The Sonogashira coupling reaction provides a reliable method for the alkynylation of this compound. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This methodology has been successfully applied to synthesize various 4-alkynylisoxazoles from their corresponding 4-iodoisoxazole (B1321973) precursors. nih.gov The resulting 2-alkynyl-5-methyl-1,3,4-thiadiazoles are valuable building blocks for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.

The Stille coupling, which utilizes organotin reagents, can be employed for the alkenylation of this compound. While less common than Suzuki or Sonogashira couplings due to the toxicity of organotin compounds, it remains a useful tool for specific synthetic transformations. Palladium-catalyzed Stille reactions have been used to prepare 3-alkenyl-4-chloro-1,2,5-thiadiazoles. researchgate.net

The following table provides an overview of these coupling reactions.

Advanced Ligand Systems and Catalyst Optimization for Selective Coupling

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligand and catalyst system. For the coupling of 2-iodo-1,3,4-thiadiazoles, various phosphine-based ligands have been explored to enhance catalytic activity and stability. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and prevent catalyst deactivation. nih.gov

Catalyst optimization is crucial for achieving high yields and selectivity, especially when dealing with challenging substrates. nih.govresearchgate.net In some cases, ligand-free palladium catalysts, such as Pd(OAc)₂, have been shown to be highly efficient for the direct arylation of thiazole derivatives at very low catalyst loadings, offering an economically and environmentally attractive alternative to traditional methods. organic-chemistry.org The optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical for successful coupling. rsc.org For example, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, the reaction temperature was found to be a key factor in determining the product distribution. nih.gov

Nucleophilic Substitution Reactions (SNAr) on the 1,3,4-Thiadiazole (B1197879) Core

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group like iodine is present at the C2 position. researchgate.net

Investigation of Nucleophile Scope and Reaction Kinetics

SNAr reactions on this compound can be performed with a wide range of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netchemrxiv.orgnih.gov The reactivity of the nucleophile plays a significant role in the reaction outcome. Stronger nucleophiles generally lead to faster reaction rates.

The kinetics of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Synthesis of N-, O-, and S-Functionalized 2-Substituted-5-methyl-1,3,4-thiadiazoles

The reaction of this compound with various nucleophiles provides a straightforward route to a variety of functionalized 1,3,4-thiadiazole derivatives.

N-Functionalized Derivatives: Amines are common nucleophiles in SNAr reactions, leading to the formation of 2-amino-5-methyl-1,3,4-thiadiazoles. researchgate.netnih.govnih.gov These compounds are of significant interest due to their prevalence in biologically active molecules. nih.gov The reaction can be carried out with primary and secondary amines, as well as with ammonia.

O-Functionalized Derivatives: Alkoxides and phenoxides can displace the iodide to form 2-alkoxy- or 2-aryloxy-5-methyl-1,3,4-thiadiazoles. These reactions are typically performed in the presence of a base to generate the alkoxide or phenoxide in situ. The synthesis of 5-(4-alkoxy- chemrxiv.orgresearchgate.netnih.govthiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine has been reported through such a substitution. nih.gov

S-Functionalized Derivatives: Thiolates are excellent nucleophiles and react readily with this compound to produce 2-alkylthio- or 2-arylthio-5-methyl-1,3,4-thiadiazoles. researchgate.netmdpi.com These thioether derivatives can be further oxidized to the corresponding sulfoxides and sulfones, expanding the chemical diversity of the synthesized compounds.

The following table summarizes the synthesis of N-, O-, and S-functionalized 2-substituted-5-methyl-1,3,4-thiadiazoles via SNAr reactions.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful tool in organometallic chemistry for the creation of carbon-nucleophiles, which can then be trapped with various electrophiles. In the context of this compound, the iodine atom at the electron-deficient C2 position is susceptible to exchange with organolithium reagents, which would generate the corresponding 2-lithio-5-methyl-1,3,4-thiadiazole. This highly reactive intermediate can then be used to form new carbon-carbon and carbon-heteroatom bonds.

While specific studies on this compound are not extensively documented in publicly available literature, the principle can be illustrated by analogous transformations in similar heterocyclic systems. For instance, a patent for the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) describes an alkoxycarbonylation reaction that proceeds via a lithium-halogen exchange. google.com In this process, a halogenated thiadiazole is first treated with an organolithium reagent, such as n-butyllithium, to form a lithiated intermediate. google.com This intermediate is then quenched with an electrophile, in this case, a chloroformate, to introduce a new functional group. google.com The general conditions for such a lithium exchange are typically performed in an inert, dry solvent like tetrahydrofuran (B95107) (THF) or methyltetrahydrofuran (MeTHF) at low temperatures, often around -65°C, under an inert atmosphere. google.com

The success of such a reaction with this compound would provide a versatile synthetic intermediate. This 2-lithiated species could theoretically be trapped with a wide array of electrophiles, as demonstrated in the broader field of organolithium chemistry.

Table 1: Potential Electrophilic Quenching Partners for 2-Lithio-5-methyl-1,3,4-thiadiazole

| Electrophile | Resulting Functional Group |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Alkyl Halides | Alkylated Thiadiazoles |

| Carbon Dioxide | Carboxylic Acid |

| Disulfides | Thioethers |

| Isocyanates | Amides |

| N,N-Dimethylformamide (DMF) | Aldehyde |

The viability of these reactions would depend on the stability of the 2-lithio-5-methyl-1,3,4-thiadiazole intermediate and the absence of competing side reactions, such as ring opening.

Radical Reactions and Their Application in C-C and C-Heteroatom Bond Formation

The carbon-iodine bond in this compound can also serve as a precursor for radical-mediated reactions. Homolytic cleavage of the C-I bond, often initiated by radical initiators or photoredox catalysis, would generate a 5-methyl-1,3,4-thiadiazol-2-yl radical. This radical species could then participate in various bond-forming reactions.

While specific examples involving this compound are scarce in the literature, the general reactivity of aryl and heteroaryl halides in radical reactions is well-established. For example, iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives has been reported, where molecular iodine plays a role in the formation of key intermediates. nih.gov Although this is a synthetic method for the thiadiazole ring itself rather than a reaction of a pre-formed iodo-thiadiazole, it highlights the involvement of iodine in radical or related pathways within this heterocyclic system.

The application of modern photocatalytic methods to this compound could open avenues for C-C and C-heteroatom bond formation under mild conditions. These reactions often involve the single-electron reduction of the aryl iodide by an excited-state photocatalyst to form a radical anion, which then fragments to release the aryl radical and an iodide anion. This heteroaryl radical could then be engaged in various coupling processes.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Potential Coupling Partner | Resulting Structure |

| Minisci-type Reaction | Electron-deficient heterocycles | 2-Heteroaryl-5-methyl-1,3,4-thiadiazole |

| Giese Addition | Alkenes | 2-(Alkyl)-5-methyl-1,3,4-thiadiazole |

| Radical-radical Coupling | Various radical sources | Varied C-C and C-heteroatom bonds |

| Atom Transfer Radical Addition (ATRA) | Alkenes/Alkynes | Halogenated alkyl/alkenyl thiadiazoles |

Further research is required to explore the potential of this compound in these modern synthetic methodologies.

Functional Group Interconversions and Derivatization at the 5-Methyl Substituent

The 5-methyl group of this compound offers another site for synthetic modification, primarily through deprotonation to form a carbanion, a process known as lateral lithiation. This approach allows for the elaboration of the methyl group into a variety of other functionalities.

A study on the lithiation of methyl-substituted azoles, including 2,5-dimethyl-1,3,4-thiadiazole, demonstrated that lateral lithiation of the methyl group is a viable strategy. researchgate.net In this study, treatment with n-butyllithium resulted in the deprotonation of a methyl group, and the resulting lithiated species could be trapped with electrophiles like carbon dioxide to form the corresponding acetic acid derivative. researchgate.net

This suggests that this compound could potentially undergo selective lateral lithiation at the 5-methyl group. The presence of the iodine atom at the 2-position might influence the acidity of the methyl protons and the stability of the resulting anion. Careful control of reaction conditions, such as temperature and the choice of base, would be crucial to favor lateral lithiation over metal-halogen exchange at the C2 position.

Table 3: Potential Derivatizations of the 5-Methyl Group via Lateral Lithiation

| Reagent | Intermediate | Final Product |

| 1. n-BuLi2. Electrophile (E+) | 2-Iodo-5-(lithiomethyl)-1,3,4-thiadiazole | 2-Iodo-5-(CH₂E)-1,3,4-thiadiazole |

| 1. n-BuLi2. Aldehyde/Ketone | 2-Iodo-5-(lithiomethyl)-1,3,4-thiadiazole | 2-Iodo-5-(2-hydroxyalkyl)-1,3,4-thiadiazole |

| 1. n-BuLi2. Alkyl Halide | 2-Iodo-5-(lithiomethyl)-1,3,4-thiadiazole | 2-Iodo-5-(longer chain alkyl)-1,3,4-thiadiazole |

| 1. n-BuLi2. CO₂ | 2-Iodo-5-(lithiomethyl)-1,3,4-thiadiazole | 2-(2-Iodo-1,3,4-thiadiazol-5-yl)acetic acid |

The successful derivatization of the 5-methyl group would significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Computational and Theoretical Investigations of 2 Iodo 5 Methyl 1,3,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries, electronic structures, and a host of other properties from first principles.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by minimizing the total electronic energy. For the 1,3,4-thiadiazole (B1197879) ring, DFT studies on various derivatives have been performed to understand their geometry and other physicochemical properties. nih.gov These calculations typically use basis sets like B3LYP/6-311++G(d,p) to ensure reliable results. nih.gov

Table 1: Predicted Physicochemical Properties for 2-Iodo-5-methyl-1,3,4-thiadiazole (B6261179)

| Property | Value | Source |

| Molecular Formula | C₃H₃IN₂S | uni.lu |

| Molecular Weight | 225.91 g/mol | uni.lu |

| Monoisotopic Mass | 225.90617 Da | uni.lu |

| XlogP (predicted) | 0.3 | uni.lu |

This table presents basic properties, some of which are computationally predicted, as available from public databases.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of the HOMO and LUMO and the distribution of these orbitals across the molecule provide critical insights into its reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

For the parent 1,3,4-thiadiazole ring, FMO analysis has shown that the HOMO is primarily located on the sulfur atom (S1) with some delocalization over the nitrogen atoms (N3, N4), while the LUMO is distributed on the C5 and N4 atoms, with some delocalization on S1 and C2. researchgate.net In this compound, the presence of the electron-donating methyl group and the electron-withdrawing (and good leaving group) iodo substituent would significantly modulate the energies and distributions of these orbitals. A detailed FMO analysis, though not specifically published for this compound, would be crucial for predicting its behavior in chemical reactions. Studies on other substituted thiadiazoles have shown that electronegative substituents can lower the HOMO-LUMO energy gap. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its dynamic behavior and interactions with its environment, such as solvent molecules or biological macromolecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics. Such studies have been applied to various 1,3,4-thiadiazole derivatives to understand their stability and binding mechanisms with protein targets. nih.gov

For this compound, MD simulations could be used to explore its conformational preferences, particularly the rotation of the methyl group, and to analyze its non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) with other molecules. The iodine atom, in particular, is capable of forming halogen bonds, which can be a significant intermolecular interaction. However, specific MD simulation studies for this compound are not found in the surveyed literature.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the characterization and identification of compounds. dergipark.org.tr

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov For this compound, such calculations would predict the specific resonances for the methyl protons and the ring carbons. These theoretical values, when compared with experimental data, can confirm the molecular structure. Studies on related thiadiazoles have shown good correlation between calculated and experimental NMR spectra. nih.govdergipark.org.tr

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides information about the electronic structure and the nature of the orbitals involved in the transitions.

Although these computational tools are powerful, specific predicted spectroscopic data for this compound are not available in the public domain. Experimental characterization of related compounds has been performed, providing a basis for what might be expected. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 226.91345 | 122.7 |

| [M+Na]⁺ | 248.89539 | 127.0 |

| [M-H]⁻ | 224.89889 | 118.1 |

| [M+NH₄]⁺ | 243.93999 | 140.5 |

| [M+K]⁺ | 264.86933 | 131.5 |

Data sourced from PubChem, calculated using CCSbase. uni.lu This table represents computationally predicted data related to the molecule's shape and interaction with an electric field in the gas phase.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathway Analysis

Computational chemistry is an indispensable tool for mapping out reaction pathways, identifying intermediates, and calculating the energies of transition states. This allows chemists to understand how a reaction proceeds and to predict its feasibility and kinetics. For the synthesis or reactions of this compound, computational pathway analysis could provide deep insights. For instance, in the synthesis of 1,3,4-thiadiazoles, several mechanisms have been proposed, often involving cyclization steps. nih.gov

A computational study of a reaction involving this compound, such as a nucleophilic aromatic substitution at the C2 position (displacing the iodide), would involve:

Optimizing the geometries of the reactant, nucleophile, any intermediates, the transition state, and the products.

Calculating the energies of each of these species to determine the reaction's energy profile.

Performing a frequency calculation on the transition state to confirm it is a true first-order saddle point (characterized by a single imaginary frequency).

While detailed mechanistic studies for this specific compound are not documented in the searched literature, the general principles and methodologies are well-established for a wide range of organic reactions. nih.gov

Structure Activity Relationship Sar Studies of 2 Iodo 5 Methyl 1,3,4 Thiadiazole Derivatives

Design Principles for Modulating Bioactivity on the Thiadiazole Scaffold

The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com Its unique chemical and biological characteristics make it a versatile core for drug design. jocpr.com The design principles for modulating the bioactivity of thiadiazole-based compounds revolve around several key features:

Bioisosterism: The thiadiazole ring is a well-known bioisostere of other cyclic structures like thiazole (B1198619), oxadiazole, and pyrimidine (B1678525) rings. This allows medicinal chemists to replace these moieties with a 1,3,4-thiadiazole ring to enhance metabolic stability, improve pharmacokinetic properties, and modulate target binding. The sulfur atom, in particular, can increase liposolubility, potentially aiding in membrane permeability.

Hydrogen Bonding Capacity: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological macromolecules, such as enzymes and receptors. nih.gov The presence of the =N-C-S- moiety is considered crucial for many of the observed biological activities. nih.gov

Aromaticity and Stability: The aromatic nature of the 1,3,4-thiadiazole ring confers significant in vivo stability and generally low toxicity in higher vertebrates. nih.govnih.gov This stability makes it an attractive and reliable scaffold for building complex molecules.

Tunable Physicochemical Properties: Substituents at the C2 and C5 positions can be systematically modified to fine-tune the electronic, steric, and lipophilic properties of the entire molecule. This allows for the rational design of derivatives with optimized affinity, selectivity, and "drug-like" characteristics. universci.com For instance, incorporating electron-donating or electron-withdrawing groups can significantly alter the molecule's interaction with its biological target. rsc.org

Analysis of Substituent Effects on In Vitro Biological Targets

The biological activity of 5-methyl-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents, particularly at the C2 position, which is readily functionalized starting from the 2-iodo precursor.

Impact of C2-Substituents on Binding Affinity and Selectivity (e.g., enzyme inhibition, receptor binding)

The iodine atom on 2-iodo-5-methyl-1,3,4-thiadiazole (B6261179) is an excellent leaving group, facilitating the synthesis of a wide array of 2,5-disubstituted derivatives. Studies on various 2-amino, 2-thio, and 2-aryl substituted 5-methyl-1,3,4-thiadiazoles have provided significant insights into the impact of C2-substituents.

For example, in the development of antimicrobial agents, the introduction of different aryl-amino groups at the C2 position has shown varied efficacy. The electronic properties of the substituent on the N-aryl group can influence potency, with electron-withdrawing groups like fluorine or trifluoromethyl sometimes enhancing antiviral activity. nih.gov Similarly, studies on 2-amino-5-substituted-1,3,4-thiadiazole derivatives revealed that introducing a p-chlorophenyl or p-nitrophenyl group at the C2-amine position resulted in good activity against Gram-positive bacteria. nih.gov

Functionalization with thioether linkages at the C2 position has also been extensively explored. A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) yielded various 2-(ω-haloalkylthio) derivatives, demonstrating the versatility of this position for creating linkers to other pharmacophores. mdpi.com

The table below summarizes findings from various studies on how different C2 substituents on a 5-methyl-1,3,4-thiadiazole core affect biological activity.

| C2-Substituent | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Amino-p-chlorophenyl | Antibacterial (S. aureus) | Marginally active, suggesting potential for further development. | nih.gov |

| Amino-p-nitrophenyl | Antibacterial (B. subtilis, S. aureus, E. coli) | Showed good activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| (ω-bromoalkylthio) | Synthetic Intermediate | Reactive intermediates for further functionalization; reactivity depends on alkyl chain length. | mdpi.com |

| (ω-chloroalkylthio) | Synthetic Intermediate | Alternative intermediates for creating thioether-linked derivatives. | mdpi.com |

| Amino-phenyl (unsubstituted) | Antiviral (HIV-1) | Serves as a baseline; activity is enhanced by electron-withdrawing groups on the phenyl ring. | nih.gov |

| Amino-phenyl (with F or CF3) | Antiviral (HIV-1) | Enhanced antiviral activity compared to the unsubstituted phenyl derivative. | nih.gov |

Role of the 5-Methyl Group in Modulating Pharmacophore Interactions

Steric Influence: The methyl group provides specific steric bulk that can be crucial for fitting into a binding pocket. In a study of secretin receptor agonists, changing the methyl group at a similar position to an ethyl group resulted in comparable potency, suggesting that a small alkyl group is well-tolerated and optimal for this specific target. nih.gov

Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to a hydrogen atom. This can influence membrane permeability and hydrophobic interactions within the target's binding site.

Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking a potential site of oxidation.

Molecular Packing: In the solid state, the presence of a methyl or ethyl group at the C5 position has been shown to alter the crystal packing compared to the unsubstituted 2-amino-1,3,4-thiadiazole. researchgate.net While this relates to crystal structure, it underscores how even a small alkyl group can fundamentally change intermolecular interactions, a principle that can extend to receptor-ligand interactions.

In SAR studies of anticancer agents, derivatives of 5-methyl-1,3,4-thiadiazole have shown significant activity, indicating the compatibility of the 5-methyl group with the pharmacophore requirements for certain kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Lead Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, QSAR studies are instrumental in optimizing lead compounds and designing new analogues with enhanced potency.

These models typically use a range of molecular descriptors:

Electronic Descriptors: Such as dipole moment and atomic charges, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume or surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as LogP, which quantifies the lipophilicity.

Topological Descriptors: Which describe the atomic connectivity and branching of the molecule.

A mechanistic QSAR study on the leishmanicidal activity of 5-substituted-1,3,4-thiadiazole derivatives, for example, helps in understanding the chemical factors driving the mechanism of action, allowing for the rational design of more effective drugs. researchgate.net Such studies can reveal that specific features, like the presence of hydrogen bond donors/acceptors or a particular charge distribution, are critical for activity. By quantifying the contribution of these features, QSAR models can predict the activity of virtual compounds before they are synthesized, saving time and resources.

Molecular Docking Studies with Relevant Biological Macromolecules (In Silico Investigations)

Molecular docking is a powerful in silico tool used to predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. This technique provides invaluable insights into the binding mode and the specific molecular interactions that stabilize the ligand-target complex, guiding the rational design of more potent and selective inhibitors.

For derivatives of 5-methyl-1,3,4-thiadiazole, docking studies have been employed to elucidate their mechanism of action against various targets.

Tyrosinase Inhibition: In a study of 1,3,4-thiadiazole derivatives as tyrosinase inhibitors, docking simulations showed that a potent compound had a strong binding affinity to mushroom tyrosinase. The analysis revealed that hydroxyl groups were key active groups and that the thiadiazole core was involved in crucial binding interactions. nih.gov

Antimicrobial Targets: Docking studies of 1,3,4-thiadiazole derivatives tethered to sulfa drugs against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis in bacteria, revealed the binding behavior of the most effective compounds. The results showed that the thiadiazole derivatives could form stable complexes within the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. tandfonline.com

Antiviral Targets: To investigate potential treatments for respiratory viruses, derivatives of 1,3,4-thiadiazole were docked against viral proteases like SARS-CoV-2 main protease. These studies help identify compounds with high binding affinities, suggesting potential antiviral activity. universci.com

The table below presents a summary of molecular docking studies performed on various 5-methyl-1,3,4-thiadiazole derivatives or closely related analogues, highlighting the target and key interactions.

| Derivative Class | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Thiadiazole-Schiff bases | Mushroom Tyrosinase | Strong binding affinity; hydroxy groups identified as important for activity. | nih.gov |

| Thiadiazole-sulfa-azo hybrids | Dihydropteroate Synthase (S. aureus, E. coli) | Formation of stable complexes via hydrogen bonding and hydrophobic interactions. | tandfonline.com |

| Thiadiazole-thiazolidinone hybrids | SARS-CoV-2 Main Protease | Binding affinities ranging from -6.9 to -8.5 kcal/mol, indicating notable potential. | universci.com |

Advanced Applications of 2 Iodo 5 Methyl 1,3,4 Thiadiazole in Emerging Technologies and Fundamental Research

Applications in Catalysis and Ligand Design for Transition Metal Complexes

The 1,3,4-thiadiazole (B1197879) scaffold is a key component in the design of specialized ligands for transition metal catalysis, enabling the development of catalysts with novel reactivity and stability.

2-Iodo-5-methyl-1,3,4-thiadiazole (B6261179) as a Building Block for N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric bulk. nih.gov The synthesis of NHCs often begins with the preparation of a precursor salt, typically an azolium salt. For thiadiazole-based NHCs, or more specifically thiazol-2-ylidenes, the synthetic routes often involve the use of halogenated precursors. chemrxiv.org

The compound this compound serves as a key starting material for these precursors. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to build the necessary azolium ring structure. A general approach involves the reaction of the iodo-thiadiazole with a primary amine and other reagents to form the corresponding thiazolium salt. chemrxiv.org This salt can then be deprotonated to generate the free carbene, which can be complexed with a variety of transition metals. The resulting thiazol-2-ylidene ligands exhibit enhanced π-electrophilicity compared to more common imidazol-2-ylidenes, which can lead to highly active catalysts. nih.gov

Table 1: Comparison of General NHC Precursor Synthesis Routes

| Precursor Type | Starting Materials | Key Reaction Step | Resulting Ligand Class |

| Imidazolium | Glyoxal, Primary Amine, Formaldehyde | Condensation | Imidazol-2-ylidene |

| Triazolium | Aryl Azide, Terminal Alkyne | Cycloaddition | Triazol-2-ylidene |

| Thiazolium | Primary Amine, Carbon Disulfide, α-Halogenoketone | Cyclocondensation | Thiazol-2-ylidene |

This table provides a general overview and does not represent the specific synthesis for all derivatives.

Role in Homogeneous and Heterogeneous Catalytic Systems

Transition metal complexes bearing thiadiazole-derived ligands, including those from this compound, have shown promise in various catalytic applications. The electronic properties of the thiadiazole ring can be fine-tuned by modifying the substituents, which in turn influences the catalytic activity of the metal center.

For instance, silver(I)-NHC complexes derived from thiazole (B1198619) precursors have been successfully employed as catalysts in the electrophilic cyclization of N-propargylic amides to produce valuable oxazoline (B21484) heterocycles. nih.gov The enhanced electrophilicity of the thiazol-2-ylidene ligand is thought to play a crucial role in the catalytic cycle. nih.gov

The utility of such ligands extends to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions. The this compound itself can act as a substrate in these reactions, where the iodo group is replaced by various organic moieties. researchgate.net This reactivity is fundamental in synthesizing more complex molecules, including polymers and pharmacologically active compounds.

Contributions to Materials Science and Organic Electronics

The unique electronic structure of the 1,3,4-thiadiazole ring, characterized by its electron-withdrawing nature, makes it an attractive component for advanced materials, particularly in the field of organic electronics.

Incorporation into Conjugated Polymers for Optoelectronic Devices

Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The incorporation of electron-deficient units like 1,3,4-thiadiazole into a polymer chain, alternating with electron-rich units, creates a donor-acceptor (D-A) architecture. This D-A structure effectively lowers the bandgap of the polymer, allowing it to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications. oup.comoup.com

The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as the Stille coupling. oup.comoup.com Here, a di-halogenated monomer (like a derivative of this compound) is reacted with a di-stannyl monomer. The iodo-substituent on this compound makes it an ideal candidate for such polymerization reactions.

Table 2: Performance of a 1,3,4-Thiadiazole-Based Conjugated Polymer in a Photovoltaic Device

| Polymer | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PCPDT-DTTD | PCBM | 1.06% | 0.68 V | 3.64 mA/cm² | 0.43 |

Data sourced from a study on a conjugated polymer containing a 1,3,4-thiadiazole unit (PCPDT-DTTD) and a fullerene derivative (PCBM). oup.comoup.com

These polymers exhibit good thermal stability, a crucial property for the longevity of optoelectronic devices. oup.com

Development of Fluorescent Probes and Sensors

Derivatives of 1,3,4-thiadiazole are being extensively investigated for their potential in creating fluorescent probes for the detection of various analytes. nih.govrsc.orgresearchgate.net The fluorescence properties of these molecules can be modulated by interactions with specific ions or molecules, leading to a "turn-on" or "turn-off" response. This sensitivity makes them highly effective as sensors.

For example, 1,3,4-thiadiazole-based probes have been designed for the detection of heavy metal ions like mercury(II) (Hg²⁺) and copper(II) (Cu²⁺). nih.govrsc.org The coordination of the metal ion to the nitrogen and sulfur atoms of the thiadiazole ring can quench the fluorescence of the molecule. rsc.org Furthermore, probes based on the excited-state intramolecular proton transfer (ESIPT) mechanism have been developed using the 1,3,4-thiadiazole scaffold for the detection of Cu²⁺ and hydrogen sulfide (B99878) (H₂S). nih.gov

The general mechanism involves the analyte binding to the sensor molecule, which alters its electronic structure and, consequently, its photophysical properties. This change can be a shift in the emission wavelength or a change in the fluorescence intensity, which can be easily measured.

Advanced Agrochemical Research: Design of Novel Biologically Active Compounds for Crop Protection (In Vitro Studies)

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry and is now gaining significant attention in the field of agrochemicals for the development of new crop protection agents. nih.govmdpi.comwjpmr.com

In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazole possess potent antifungal activity against a range of plant pathogens. nih.govwjpmr.comurfu.ru These compounds can be more effective than some commercially available fungicides. For instance, novel flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have shown excellent activity against Botrytis cinerea, the fungus responsible for gray mold in many crops. nih.gov

The mechanism of action for some of these compounds involves the disruption of the fungal cell wall and membrane integrity. nih.govnih.gov For example, one study showed that a 1,3,4-thiadiazole derivative induced the production of reactive oxygen species, leading to lipid peroxidation and leakage of cellular contents in B. cinerea. nih.gov Another study on Candida albicans revealed that a methyl-thiadiazole derivative interfered with cell wall biogenesis without affecting ergosterol (B1671047) levels, a common target for azole fungicides. nih.gov

Table 3: In Vitro Antifungal Activity of a 1,3,4-Thiadiazole Derivative against Plant Pathogens

| Compound | Pathogen | EC₅₀ (μg/mL) | Commercial Fungicide (Azoxystrobin) EC₅₀ (μg/mL) |

| Y18 | Botrytis cinerea | 2.4 | 21.7 |

| Y18 | Phomopsis sp. | 28.5 | 10.3 |

| Y18 | Sclerotinia sclerotiorum | 15.6 | 6.8 |

EC₅₀ is the half-maximal effective concentration. Y18 is a novel flavonol derivative containing a 1,3,4-thiadiazole group. nih.gov

The structural versatility of the 1,3,4-thiadiazole core, accessible through the reactivity of precursors like this compound, allows for the rational design of new agrochemicals with potentially novel modes of action to combat fungicide resistance.

Exploration of Structure-Function Relationships in Agricultural Targets

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in agricultural science, forming the basis for numerous compounds with potent biological activities. researchgate.netisres.org Research into derivatives of this heterocycle aims to establish clear structure-activity relationships (SAR) to design next-generation agrochemicals with enhanced efficacy and specificity. The functionalization of the thiadiazole ring at its 2- and 5-positions is a key strategy for modulating its biological effect. nih.govnih.gov

Derivatives of 1,3,4-thiadiazole have demonstrated significant fungicidal and antibacterial activity against a wide range of plant pathogens. For instance, certain 2,5-disubstituted-1,3,4-thiadiazoles show considerable activity against the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. scienceopen.com The mechanism of action for some derivatives involves the disruption of cell wall biogenesis in fungi, leading to morphological deformities and cell death. scienceopen.comnih.gov Other synthesized series have proven effective against bacterial pathogens such as Xanthomonas oryzae, which causes bacterial blight in rice, and the soil-borne fungus Rhizoctonia solani. peerj.com

The presence of a methyl group at the 5-position, as in this compound, and an iodo-substituent at the 2-position are critical determinants of its function. The iodine atom, in particular, is not merely a placeholder but an active functional group that can engage in halogen bonding, influencing the molecule's interaction with biological targets. The exploration of different substituents allows researchers to fine-tune the compound's properties, optimizing for potency against specific agricultural pests while potentially reducing off-target effects.

Table 1: Fungicidal and Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Derivative Class | Target Pathogen | Reported Activity/Observations | Source |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | Potent antifungal activity; disrupts cell wall biogenesis. MIC100 values from 8 to 96 μg/ml. | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles (containing 5-phenyl-2-furan) | Phytophthora infestans | Considerable in vitro and in vivo fungicidal activity. Leads to swelling of hyphae and thickening of cell walls. | scienceopen.com |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzae | Inhibition rate of 56% at 100 μg/mL, outperforming the commercial bactericide thiodiazole-copper. | peerj.com |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Rhizoctonia solani | EC50 value of 33.70 μg/mL, more effective than the commercial fungicide hymexazol (B17089) (67.10 μg/mL). | peerj.com |

Sustainable Approaches in Agrochemical Development

Furthermore, the introduction of new chemical scaffolds into the market is a critical strategy for managing pesticide resistance. As pathogens evolve and develop resistance to traditional treatments, compounds with novel structures and mechanisms of action, such as those from the thiadiazole family, become indispensable. google.com The unique structure of this compound means it is unlikely to share cross-resistance with established antiviral or antifungal agents, ensuring its utility for the future. google.com The synthesis of these complex molecules is also advancing, with researchers developing more efficient, one-pot, or microwave-assisted reactions that are both economical and expeditious, contributing to the sustainability of the production process itself. scienceopen.com

Applications in Supramolecular Chemistry and Crystal Engineering

Beyond its biological applications, this compound is a highly valuable building block, or tecton, in supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing complex, ordered structures held together by non-covalent interactions. The predictable geometry and specific interaction patterns of the subject compound make it ideal for constructing novel solid-state materials with tailored properties.

Halogen Bonding Interactions and Their Exploitation in Self-Assembly

A key feature of this compound is the iodine atom's ability to act as a halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as the lone pair of electrons on a nitrogen or sulfur atom. unica.itnih.gov This interaction is becoming a cornerstone of crystal engineering, allowing for the precise control of molecular self-assembly into larger, well-defined architectures. nih.gov

In the case of iodo-substituted thiadiazoles and related heterocycles, the iodine atom can form strong and directional C–I···N or C–I···S halogen bonds. unica.itresearchgate.net These interactions have been observed to drive the formation of various supramolecular structures, from simple dimers to complex one-dimensional chains and higher-order aggregates. unica.itnih.gov For example, studies on similar diiodo-substituted heterocycles show that the interplay of halogen bonds can lead to the formation of discrete tetramers, trimers with "Chinese lantern" shapes, and linear polymers. nih.gov The strength and geometry of these bonds are tunable, making halogen bonding a powerful tool for programming the assembly of molecules in the solid state. nih.gov Crystal structure analyses of related compounds have confirmed the presence of numerous short intermolecular contacts involving iodine, such as S···I, N···I, and I···I, which collectively stabilize the crystal lattice. researchgate.net

Table 2: Examples of Halogen Bonding Interactions in Iodo-Substituted Heterocycles

| Interacting Species (Donor···Acceptor) | Interaction Type | Structural Motif Formed | Source |

|---|---|---|---|

| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole ··· 1,4-diiodotetrafluorobenzene | C–I···N | 1:1 Co-crystal, forming infinite chains. | unica.it |

| 4,5-diiodo-1,2,3-triazolium ··· Chloride/Bromide/Iodide Anion | C–I···Halide | Tetrameric aggregate with a saddle conformation. | nih.gov |

| 4,5-diiodo-1,2,3-triazolium ··· Tetrafluoroborate Anion | C–I···F | Trimeric aggregate with a "Chinese lantern" shape. | nih.gov |

| Diiodo nih.govunica.ituni.luthiadiazolotetrathiafulvalene | S···I, N···I, I···I | Stacked molecules forming a complex network of heteroatom contacts. | researchgate.net |

Design of Co-crystals and Metal-Organic Frameworks (MOFs)

The reliability and directionality of halogen bonding make this compound an excellent candidate for the rational design of co-crystals. Co-crystals are crystalline solids composed of two or more different molecules held together in the same lattice by non-covalent forces. By pairing a halogen bond donor like this compound with a suitable halogen bond acceptor, it is possible to engineer new materials with novel or improved physicochemical properties. nih.gov The process often involves techniques like slurry co-crystallization or solvent evaporation to facilitate the self-assembly of the components into a stable co-crystal structure. nih.gov

Furthermore, the 1,3,4-thiadiazole ring itself is a capable ligand for coordinating with metal ions. mdpi.com This, combined with the directing influence of the iodo-substituent, opens avenues for its use in constructing metal-organic frameworks (MOFs). MOFs are porous, crystalline materials built from metal ions or clusters linked by organic ligands. While direct synthesis of a MOF using this compound is a subject for future research, studies on related bis-thiadiazole ligands have shown they can effectively tune the framework formation of coordination architectures with metals like silver(I). mdpi.com The potential to combine the coordination chemistry of the thiadiazole nitrogen atoms with the structure-directing halogen bonds of the iodine atom could lead to the creation of novel MOFs with unique topologies and functions.

Methodological Advances in the Characterization and In Depth Analysis of 2 Iodo 5 Methyl 1,3,4 Thiadiazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of 2-iodo-5-methyl-1,3,4-thiadiazole (B6261179) relies on a suite of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of functional groups, collectively painting a complete picture of the molecule's three-dimensional arrangement.

Advanced NMR Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the proton and carbon framework, advanced NMR techniques are indispensable for the unambiguous assignment of the complex structure of this compound and its derivatives.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical in establishing the connectivity between atoms. For instance, HMBC is particularly useful in identifying long-range couplings between the methyl protons and the carbon atoms of the thiadiazole ring, confirming the C-C and C-N linkages.

Solid-state NMR (ssNMR) offers a powerful tool for investigating the structure of this compound in its crystalline form. This technique can provide information on molecular packing, intermolecular interactions, and polymorphism, which are not accessible from solution-state NMR.

High-Accuracy Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass of this compound (C₃H₃IN₂S) is 225.9062 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify characteristic neutral losses, such as the loss of iodine or the methyl group. This information is invaluable for confirming the proposed structure and for identifying unknown derivatives.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.9135 |

| [M+Na]⁺ | 248.8954 |

| [M-H]⁻ | 224.8990 |

Data is based on theoretical predictions and awaits experimental verification.

Vibrational Spectroscopy for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. For this compound, these techniques can confirm the presence of the C-H bonds of the methyl group, the C=N and N-N bonds within the thiadiazole ring, and the C-S bond. The position of the C-I stretching vibration can also be identified, providing direct evidence for the iodo-substituent.

Conformational studies of derivatives of this compound can also be aided by vibrational spectroscopy, as changes in molecular conformation can lead to shifts in the observed vibrational frequencies.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (SCXRD). This technique provides precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail about the molecular geometry of this compound.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Enantiomeric Resolution

The purity of a chemical compound is of paramount importance for its reliable characterization and subsequent applications. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely employed to assess the purity of this compound. By coupling these separation techniques with sensitive detectors, such as UV-Vis or mass spectrometers, it is possible to detect and quantify even trace impurities.

For derivatives of this compound that are chiral, specialized chromatographic methods are required for enantiomeric resolution. Chiral HPLC, using a chiral stationary phase, can separate the enantiomers, allowing for the determination of their enantiomeric excess and the study of their individual properties.

Electrochemical Methods for Redox Property Characterization

Electrochemical methods, such as cyclic voltammetry, provide valuable information about the redox properties of a molecule. For this compound, these techniques can be used to determine its oxidation and reduction potentials. This data sheds light on the electronic nature of the molecule and its susceptibility to electron transfer reactions. The presence of the electron-withdrawing iodine atom and the heteroatoms in the thiadiazole ring is expected to influence its electrochemical behavior.

By studying the electrochemical properties, researchers can gain insights into the potential applications of this compound and its derivatives in areas such as materials science and medicinal chemistry, where redox processes are often critical.

Future Research Directions and Perspectives for 2 Iodo 5 Methyl 1,3,4 Thiadiazole Chemistry

Development of Novel and Green Synthetic Pathways

The future synthesis of 2-Iodo-5-methyl-1,3,4-thiadiazole (B6261179) and its derivatives is poised to move beyond conventional methods towards more efficient and environmentally benign strategies. Green chemistry principles are becoming central to the synthesis of heterocyclic compounds, including thiadiazole derivatives. mdpi.comrsc.org Research should focus on adopting techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication, which have been shown to improve yields (ranging from 60-90%) and significantly reduce reaction times compared to traditional heating methods. nanobioletters.com

One promising avenue is the development of one-pot, multi-component reactions. researchgate.net These approaches enhance efficiency by combining several synthetic steps without isolating intermediates, thereby saving time, solvents, and energy. Another key area is the exploration of novel catalytic systems. The use of recyclable heterogeneous catalysts, such as chitosan-based hydrogels, has demonstrated high efficacy and reusability in the synthesis of thiazole (B1198619) and thiadiazole derivatives. mdpi.comnih.gov Furthermore, deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents, acting as both the reaction medium and a catalyst, with the added benefit of being recoverable and reusable. rsc.org Future work could focus on adapting these green methodologies for the specific synthesis of this compound, potentially starting from precursors like thioamides or thiosemicarbazides. rsc.orgresearchgate.net

| Green Synthesis Technique | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nanobioletters.com | Efficient cyclization and iodination steps. |

| Ultrasonic Irradiation | Enhanced reaction rates, high yields, mild conditions. mdpi.comnanobioletters.comresearchgate.net | Promotion of reactions at lower temperatures. |

| Biocatalysis (e.g., Chitosan) | Eco-friendly, reusable, high yields, mild conditions. mdpi.comnih.gov | Catalyzing the formation of the thiadiazole ring. |

| Deep Eutectic Solvents (DESs) | Green solvent, non-toxic catalyst, recyclable. rsc.org | Replacing hazardous solvents in synthesis and work-up. |

| One-Pot, Multi-Component Reactions | High efficiency, reduced waste, simplified procedures. researchgate.net | Streamlining the assembly of the target molecule from simple precursors. |

Integration into Complex Molecular Architectures and Nanomaterials

The this compound scaffold is an ideal building block for constructing more complex and functional molecular systems. The reactive iodo-substituent serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling its integration into larger, multi-component architectures. This functionalization is crucial for developing molecules with tailored electronic, optical, or biological properties.

A significant future direction is the synthesis of symmetrical and unsymmetrical bis-thiadiazoles, where two thiadiazole units are connected by various linkers. mdpi.com Such molecules have potential applications in materials science and as ligands for metal coordination. The 1,3,4-thiadiazole (B1197879) motif is known to be a structural component in various bioactive compounds and can serve as a complexing agent for metal ions, which can enhance biological properties. mdpi.comnih.gov

Furthermore, the incorporation of this compound into nanomaterials represents a frontier in materials science. Research has shown that creating nano-forms of 1,3,4-thiadiazole derivatives can significantly amplify their biological efficacy, such as fungicidal activity. researchgate.net Future studies could explore the synthesis of nanoparticles, quantum dots, or metal-organic frameworks (MOFs) functionalized with this iodinated thiadiazole, potentially leading to novel materials for sensing, catalysis, or drug delivery.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometric and physicochemical properties, predict its reactivity, and understand its spectroscopic characteristics. nih.govresearchgate.net Such studies can provide insights into the stability of different tautomers and the nature of non-covalent interactions, such as the N–H⋯S hydrogen bonds observed in related thiadiazoles. researchgate.net

Molecular docking is another critical computational technique for future research. By simulating the interaction of this compound and its prospective derivatives with the active sites of biological targets like enzymes and proteins, researchers can predict their potential bioactivity and mechanism of action. researchgate.netdovepress.com This in silico screening allows for the rational design of new compounds with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis and in vitro testing. dovepress.com For instance, docking studies have been used to evaluate 1,3,4-thiadiazole derivatives as potential inhibitors of enzymes like dihydrofolate reductase. dovepress.com The predicted collision cross-section values available from databases like PubChem can also aid in the structural characterization of novel derivatives using ion mobility-mass spectrometry. uni.lu

Exploration of Undiscovered Bioactivities (Exclusively In Vitro) and Mechanistic Pathways

The 1,3,4-thiadiazole ring is a well-established pharmacophore present in numerous compounds with a broad spectrum of pharmacological activities. mdpi.comnih.govnih.gov These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov A crucial future direction is the systematic in vitro screening of this compound to uncover its own unique bioactivity profile.

Comprehensive screening against a diverse panel of human cancer cell lines (such as LoVo, MCF-7, HepG-2, and A-549) is warranted to explore its potential as an anticancer agent. dovepress.comnih.gov Similarly, its activity should be evaluated against a wide range of pathogenic bacteria and fungi, including resistant strains, to assess its antimicrobial potential. nih.govnih.gov For example, various 1,3,4-thiadiazole derivatives have been tested against M. tuberculosis and other bacteria. nih.gov

Beyond initial screening, mechanistic studies are essential to understand how the compound exerts its biological effects. This involves identifying the specific molecular targets and pathways it modulates. Techniques like cell cycle analysis, apoptosis assays, and enzyme inhibition studies can elucidate its mechanism of action at the cellular level. nih.gov The presence of the iodine atom may facilitate unique interactions, such as halogen bonding with biological macromolecules, which could be a key determinant of its activity and a focal point for mechanistic investigations.

| Potential Bioactivity | Rationale based on Thiadiazole Derivatives |

| Anticancer | Derivatives show activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. dovepress.comnih.gov |

| Antimicrobial | The thiadiazole nucleus is a core component of many antibacterial and antifungal agents. nih.govnih.gov |

| Antitubercular | Specific derivatives have demonstrated significant activity against Mycobacterium tuberculosis. nih.gov |

| Antiviral | Certain thiadiazole compounds have shown efficacy against viruses like the tobacco mosaic virus (TMV). researchgate.net |

| Enzyme Inhibition | The scaffold is found in drugs that act as enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.gov |

Sustainable and Eco-Friendly Approaches in the Synthesis and Application of Thiadiazole Derivatives

Sustainability in chemistry extends beyond synthesis to the entire lifecycle of a chemical compound. For this compound and its derivatives, future research must holistically embrace eco-friendly practices. This involves not only the use of green synthetic methods like microwave and ultrasound-assisted reactions but also the choice of starting materials from renewable feedstocks where possible. nanobioletters.comresearchgate.net

The development and application of recyclable catalysts, such as biocatalysts or solid-supported reagents, are paramount to minimizing waste and improving process economy. mdpi.comnih.gov The principles of green chemistry, such as atom economy and waste reduction, should guide the design of synthetic routes and purification processes. rsc.org For example, minimizing the use of hazardous reagents and solvents and designing reactions that produce non-toxic byproducts are critical considerations.

In the application phase, the focus should be on creating derivatives with high efficacy and minimal environmental persistence or off-target toxicity. This includes designing molecules that are biodegradable after their intended use. The integration of sustainability from the initial design and synthesis to the final application will be a defining feature of advanced research in thiadiazole chemistry.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Iodo-5-methyl-1,3,4-thiadiazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, thioacylhydrazines can react with iodinated reagents under acidic conditions. Phosphoric acid is a preferred dehydrating agent for cyclization due to its ability to achieve high yields (~85%) by promoting smooth intramolecular cyclization of intermediates like 1,4-dibenzoylthiosemicarbazide . Solvent selection (e.g., DMF) and catalysts (e.g., potassium carbonate) are critical for regioselectivity and purity, as shown in analogous thiadiazole syntheses .

Q. How is this compound characterized, and what analytical techniques are essential?

- Methodology : Characterization involves a combination of spectroscopic and computational methods:

- NMR/IR : To confirm the presence of the iodomethyl group (e.g., C–I stretching at ~500 cm⁻¹ in IR) and aromatic proton environments.

- Mass Spectrometry : For molecular weight validation (e.g., molecular ion peak at m/z 240.07) .

- Elemental Analysis : To verify purity and stoichiometry, as demonstrated in studies on structurally similar 2-amino-5-methyl-1,3,4-thiadiazole derivatives .

Q. What preliminary biological activities have been reported for thiadiazole derivatives, including iodinated analogs?

- Methodology : Screening for antimicrobial, antioxidant, and cytotoxic activities is conducted via in vitro assays. For example:

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant : DPPH radical scavenging tests, where thiadiazole derivatives show IC₅₀ values comparable to ascorbic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) reveal moderate activity, with substituents like iodine enhancing membrane permeability .

Advanced Research Questions

Q. How do substituents (e.g., iodine, methyl groups) influence the thermodynamic stability of this compound?